molecular formula C19H24N2O3 B13369293 2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide

2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide

Katalognummer: B13369293
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: QWAATFXVMSWBPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane core, a formylamino group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through a series of cyclization reactions. The formylamino group is introduced via formylation reactions, while the methoxyphenyl group is incorporated through nucleophilic substitution reactions. The final step involves coupling these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the formylamino group can yield primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological macromolecules, while the adamantane core provides structural stability and enhances membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(formylamino)-N-(2-hydroxyphenyl)-2-adamantanecarboxamide
  • 2-(formylamino)-N-(2-chlorophenyl)-2-adamantanecarboxamide
  • 2-(formylamino)-N-(2-fluorophenyl)-2-adamantanecarboxamide

Uniqueness

2-(formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development and other applications.

Eigenschaften

Molekularformel

C19H24N2O3

Molekulargewicht

328.4 g/mol

IUPAC-Name

2-formamido-N-(2-methoxyphenyl)adamantane-2-carboxamide

InChI

InChI=1S/C19H24N2O3/c1-24-17-5-3-2-4-16(17)21-18(23)19(20-11-22)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,11-15H,6-10H2,1H3,(H,20,22)(H,21,23)

InChI-Schlüssel

QWAATFXVMSWBPH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.